3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione moiety linked to an indole ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione typically involves the reaction of indole derivatives with pyrrolidine-2,5-dione precursors. One common method includes the use of a condensation reaction between 1,2-dimethylindole and maleimide under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The indole ring structure allows it to bind with high affinity to various biological targets, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione include other indole derivatives such as:
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
- 3-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7144-43-6 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(1,2-dimethylindol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H14N2O2/c1-8-13(10-7-12(17)15-14(10)18)9-5-3-4-6-11(9)16(8)2/h3-6,10H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
KRLNMNCESXDUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3CC(=O)NC3=O |
Origin of Product |
United States |
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